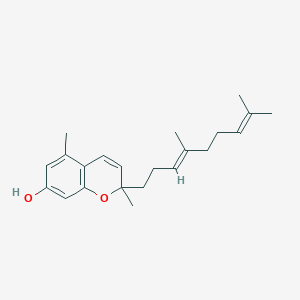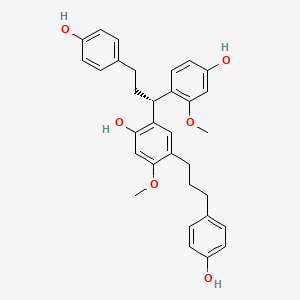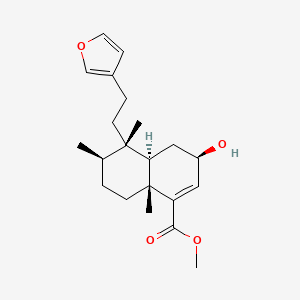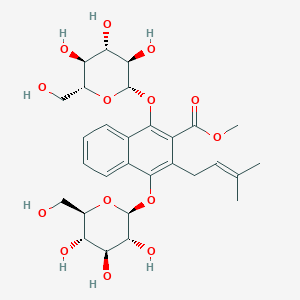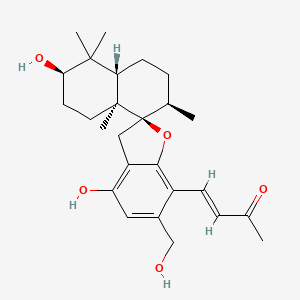
Stachartin A
Übersicht
Beschreibung
Stachartin A is a phenylspirodrimane-type analogue . It can be isolated from the tin mine tailings-associated fungus Stachybotrys chartarum . The chemical structure of this compound is represented by the formula C26H36O5 .
Molecular Structure Analysis
The molecular weight of this compound is 428.56 . The chemical structure is represented by the formula C26H36O5 . The SMILES representation of this compound isCC(/C=C/C1=C(O[C@@]2(C@HCC[C@@]3([H])C(C)(C)C@HCC[C@@]32C)C4)C4=C(O)C=C1CO)=O . For a detailed molecular structure analysis, a tool like ChemSpider could be used .
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Elucidation of Stachartins : Stachartins A-E, including Stachartin A, were isolated from cultures of the tin mine tailings-associated fungus Stachybotrys chartarum. Their structures were determined using spectroscopic methods and 2D-NMR techniques, indicating that these compounds belong to the phenylspirodrimane-type analogues (Chunyu et al., 2016).
Further Derivatives and Configurational Analysis : A new phenylspirodrimane derivative, stachartin F, was also isolated alongside known secondary metabolites. The absolute configuration of these compounds was determined through extensive spectroscopic analyses and quantum chemical calculations (Ding et al., 2019).
Cytotoxicity Testing : this compound and related compounds were tested for cytotoxicity against various human cancer cell lines. This kind of testing is critical for assessing the potential of these compounds in cancer therapy (Ding et al., 2017).
Cardioprotective Effects of Stachydrine : While not directly about this compound, research on stachydrine, another compound from Stachybotrys chartarum, has demonstrated cardioprotective effects, indicating a broader potential for compounds from this fungus in therapeutic applications (Chen et al., 2017).
Stachydrine in Cardiac Fibrosis : Another study on stachydrine showed its effectiveness in attenuating cardiac fibrosis, suggesting a therapeutic potential for related compounds from Stachybotrys chartarum (Liu et al., 2019).
Eigenschaften
IUPAC Name |
(E)-4-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-15-6-9-21-24(3,4)22(30)10-11-25(21,5)26(15)13-19-20(29)12-17(14-27)18(23(19)31-26)8-7-16(2)28/h7-8,12,15,21-22,27,29-30H,6,9-11,13-14H2,1-5H3/b8-7+/t15-,21+,22-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSVMLKIVYFFBS-DTCCPBINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=CC(=O)C)CO)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)/C=C/C(=O)C)CO)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


